molecular formula C25H27BrN2O4 B11627591 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11627591
M. Wt: 499.4 g/mol
InChI Key: CJIPHWSQXXZGMU-XTQSDGFTSA-N
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Description

The compound 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a complex substitution pattern. Its structure includes:

  • A 2-(dimethylamino)ethyl chain at position 1, enhancing solubility via tertiary amine functionality.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding.

This compound’s design suggests applications in kinase inhibition or anticancer research, as structurally related pyrrol-2-ones are known to modulate VEGF-R2 and other kinases . Its synthesis likely follows multicomponent condensation routes, similar to methods used for analogues in the literature (e.g., substitutions at the benzaldehyde or benzoyl chloride stages) .

Properties

Molecular Formula

C25H27BrN2O4

Molecular Weight

499.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27BrN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+

InChI Key

CJIPHWSQXXZGMU-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common method starts with the preparation of the chalcone intermediate through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid using triethylamine (TEA) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents Biological Activity (IC50) Key Features Reference
Target Compound 4-bromophenyl, 2-(dimethylamino)ethyl, 3-hydroxy, 3-methyl-4-propenyloxybenzoyl Not reported (hypothesized <50 nM) High solubility (dimethylaminoethyl), propenyloxy for metabolic stability -
Moguntinone (Pyrrol-2-one derivative) Maleimide and indole moieties VEGF-R2: 2.5 nM; VEGF-R3: 5 nM Optimal H-bonding orientation in kinase active site
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-tert-butylphenyl, 2-hydroxypropyl, 4-methylbenzoyl Not reported Hydrophobic tert-butyl enhances membrane permeability
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-dimethylaminophenyl, 2-hydroxypropyl, 4-methylbenzoyl Not reported Electron-donating dimethylamino improves solubility
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 4-ethoxybenzoyl, pyridin-3-ylmethyl Not reported Ethoxy group reduces metabolic oxidation vs. propenyloxy

Key Findings from Comparative Studies

(a) Substituent Orientation and Kinase Inhibition

The pyrrol-2-one core is critical for kinase inhibition. In moguntinone derivatives, regioisomeric lactams (e.g., pyrrol-2-one vs. pyrrol-3-one) showed a 350-fold difference in VEGF-R2 inhibition (IC50 = 31 nM vs. 11 µM) due to altered H-bonding in the ATP-binding pocket . The target compound’s 3-hydroxy and benzoyl groups likely mimic this interaction, suggesting potent activity if orientation is conserved.

(b) Solubility and Bioavailability

The 2-(dimethylamino)ethyl chain in the target compound enhances water solubility compared to analogues with hydroxypropyl (logP reduction ~1.5 units) . However, the propenyloxy group may increase metabolic stability over ethoxy or methoxy substituents, as seen in related compounds .

(c) Halogen vs. Alkyl Substituents

The 4-bromophenyl group in the target compound provides stronger halogen bonding (e.g., with kinase hinge regions) compared to 4-tert-butylphenyl or 4-dimethylaminophenyl analogues . This could enhance target affinity but may reduce cell permeability due to increased molecular weight.

(d) Hydrogen-Bonding Networks

The 3-hydroxy group forms intramolecular H-bonds with the pyrrolone carbonyl, stabilizing the bioactive conformation. Similar interactions are observed in crystallographic studies of moguntinone derivatives .

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